molecular formula C17H15FN4O3S2 B2659969 2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide CAS No. 868977-39-3

2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2659969
CAS No.: 868977-39-3
M. Wt: 406.45
InChI Key: GVADQGODPTVVHE-UHFFFAOYSA-N
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Description

Historical Development of 1,3,4-Thiadiazole Derivatives in Medicinal Chemistry

The 1,3,4-thiadiazole scaffold emerged as a pharmacophoric cornerstone following Emil Fischer's seminal synthesis of thiadiazole derivatives in 1882. Early 20th-century discoveries, such as acetazolamide (1953) and methazolamide (1959), demonstrated the scaffold's capacity to inhibit carbonic anhydrase, revolutionizing glaucoma therapy. The 1970s marked a paradigm shift with the introduction of sulfamethizole, a thiadiazole-based antimicrobial agent that validated the heterocycle's versatility in addressing diverse therapeutic targets.

Modern drug discovery has expanded the applications of 1,3,4-thiadiazoles into oncology, exemplified by litronesib and filanesib, which inhibit kinesin spindle proteins in cancer cells. The structural evolution of these derivatives—from simple diuretic agents to multifunctional anticancer compounds—underscores the scaffold's adaptability. Key milestones include the integration of electron-withdrawing substituents (e.g., fluorophenyl groups) to enhance metabolic stability and the use of sulfhydryl linkages to modulate bioavailability.

Significance of Dual Acetamide Functionalization in Heterocyclic Systems

Dual acetamide functionalization in 1,3,4-thiadiazole derivatives introduces synergistic pharmacodynamic effects. The compound's primary acetamide group at C5 facilitates hydrogen bonding with enzymatic active sites, while the N-linked furanmethyl acetamide enhances lipophilicity, promoting blood-brain barrier penetration. This bifunctional strategy addresses common limitations of monofunctional thiadiazoles, such as rapid hepatic clearance and limited target engagement.

Comparative studies of mono- versus bifunctionalized thiadiazoles reveal a 3.2-fold increase in tubulin polymerization inhibition for derivatives bearing dual acetamide groups. The 4-fluorophenyl moiety further augments activity by inducing dipole-dipole interactions with hydrophobic protein pockets, as demonstrated in kinase inhibition assays. Such modular functionalization enables precise tuning of electronic properties (Hammett σ values: −0.07 for furan vs. +0.06 for fluorophenyl), optimizing interactions with both polar and nonpolar biological targets.

Table 1: Electronic Effects of Substituents in 1,3,4-Thiadiazole Derivatives

Substituent Position Functional Group Hammett σ Value Biological Impact
C2 Sulfhydryl +0.15 Enhances radical scavenging
C5 Acetamide −0.28 Improves hydrogen bonding
N-Linked Furanmethyl −0.07 Increases lipophilicity

Privileged Scaffold Status of 1,3,4-Thiadiazole in Drug Discovery

The 1,3,4-thiadiazole ring achieves privileged scaffold status through three mechanisms: bioisosteric mimicry of nucleic acid bases, mesoionic charge distribution, and synthetic versatility. As a pyrimidine bioisostere, it competitively inhibits DNA polymerase β by mimicking thymidine's electron density profile. Quantum mechanical calculations reveal the scaffold's mesoionic character (dipole moment: 3.25 D), which enhances membrane permeability compared to oxadiazole analogs.

Synthetic adaptability is evidenced by the scaffold's compatibility with >20 cyclization strategies, including Hantzsch-type reactions and Lawesson's reagent-mediated thionations. This flexibility enables rapid generation of derivatives with IC50 values spanning six orders of magnitude (1 nM–1 mM) against kinase targets. The FDA-approved thiadiazoles acetazolamide and sulfamethizole validate the scaffold's clinical translatability, while late-stage candidates like filanesib highlight its relevance in modern oncology.

Research Rationale and Scientific Objectives

The design of 2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide addresses two unmet needs in heterocyclic therapeutics: overcoming ATP-binding cassette (ABC) transporter-mediated drug resistance and achieving dual target modulation. Preliminary molecular docking studies predict simultaneous engagement of the compound with tubulin's colchicine site (ΔG = −9.8 kcal/mol) and PDGFR-β's ATP pocket (ΔG = −8.2 kcal/mol).

Key objectives include:

  • Quantifying the compound's inhibitory effects on angiogenesis-related kinases (VEGFR-2, FGFR-1)
  • Evaluating sulfur-sulfur bond stability under physiological pH conditions
  • Establishing structure-activity relationships (SAR) for C5 acetamide substituents
  • Comparing in vitro cytotoxicity profiles against cisplatin-resistant carcinoma lines

These investigations aim to validate the hypothesis that bifunctional acetamide-thiadiazole hybrids exhibit superior polypharmacology compared to monofunctional analogs, potentially addressing multidrug resistance in oncology.

Synthesis Pathway Overview

  • Intermediate B Formation :
    • React 4-fluorophenylacetic acid with thiosemicarbazide to form 2-(4-fluorophenyl)acetamide thiosemicarbazone
    • Cyclize with CS₂/KOH to yield 5-(4-fluorophenylacetamido)-1,3,4-thiadiazole-2-thiol
  • Final Compound Assembly :
    • Treat Intermediate B with N-(furan-2-ylmethyl)-2-chloroacetamide under alkaline conditions
    • Purify via silica gel chromatography (eluents: ethyl acetate/hexane, 3:7)

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O3S2/c18-12-5-3-11(4-6-12)8-14(23)20-16-21-22-17(27-16)26-10-15(24)19-9-13-2-1-7-25-13/h1-7H,8-10H2,(H,19,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVADQGODPTVVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the initial formation of the 1,3,4-thiadiazole ring, followed by the introduction of the fluorophenyl and furan moieties through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents and solvents is also critical to ensure environmental sustainability and safety.

Chemical Reactions Analysis

Types of Reactions

2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can target the thiadiazole ring or the fluorophenyl group, leading to different products.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the furan and fluorophenyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce different reduced forms of the compound. Substitution reactions can introduce new functional groups at the furan or fluorophenyl moieties.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives in anticancer applications. The compound has shown promising results in various cancer cell lines:

  • Cytotoxicity : Research indicates that derivatives of thiadiazole exhibit significant cytotoxic effects against human cancer cell lines such as HT-29 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer) . For instance, a related compound with a similar structure was found to induce apoptosis in A431 cells by upregulating pro-apoptotic proteins (Bax) and downregulating anti-apoptotic proteins (Bcl-2) .
  • Mechanism of Action : The mechanism involves the inhibition of the vascular endothelial growth factor receptor (VEGFR-2), which is crucial for tumor angiogenesis. This inhibition was confirmed through Western blot analysis and three-dimensional cell culture methods .

Anti-inflammatory Potential

The compound's structural characteristics suggest potential anti-inflammatory properties. In silico studies using molecular docking have indicated that thiadiazole derivatives could act as inhibitors of the enzyme 5-lipoxygenase (5-LOX), which is involved in inflammatory processes . This suggests that further optimization of the compound could lead to effective anti-inflammatory agents.

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties:

  • Broad-spectrum Activity : Several studies reported that compounds with thiadiazole moieties exhibited notable antimicrobial effects against various pathogens, including bacteria and fungi. For example, a related thiadiazole derivative demonstrated significant antibacterial activity against strains like Xanthomonas oryzae at concentrations lower than traditional bactericides .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the thiadiazole ring and substituents such as the furan group can significantly influence biological activity:

Modification Effect on Activity
Addition of fluorophenyl groupIncreased cytotoxicity against cancer cells
Furan substitutionEnhanced anti-inflammatory potential
Variations in acetamide groupAltered antimicrobial efficacy

Case Study 1: Thiadiazole Derivatives in Cancer Treatment

A study synthesized a series of thiadiazole derivatives and evaluated their anticancer activity against multiple cell lines. One compound showed an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Screening

In another study, a series of thiadiazole derivatives were screened for their ability to inhibit 5-lipoxygenase. The most potent compounds showed IC50 values comparable to known anti-inflammatory drugs, suggesting their viability as therapeutic agents .

Mechanism of Action

The mechanism of action of 2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The thiadiazole and furan moieties can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism depends on the specific application and target, but it often involves modulation of enzyme activity, inhibition of protein-protein interactions, or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Aromatic Substitutions

Several compounds share the 1,3,4-thiadiazole-acetamide scaffold but differ in substituents, influencing their physicochemical and biological properties:

Compound Name Substituents (R1/R2) Melting Point (°C) Yield (%) Key Pharmacological Notes Reference
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 4-Cl-benzyl / isopropyl-methylphenoxy 132–134 74 Antibacterial activity
N-(5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5j) 4-F-benzyl / 2-methoxyphenoxy 138–140 82 Anti-inflammatory potential
2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)sulfanyl)-N-(2-(trifluoromethyl)phenyl)acetamide Benzyl / 2-CF3-phenyl Not reported 85 Anticancer screening candidate
Target Compound 4-F-phenylacetamido / furan-2-ylmethyl Not reported Not reported Hypothesized anti-exudative activity

Key Observations :

  • Fluorinated vs. Chlorinated Substitutions : Fluorinated derivatives (e.g., 5j) often exhibit enhanced metabolic stability and receptor binding compared to chlorinated analogues (e.g., 5e) due to fluorine’s electronegativity and small atomic radius .
  • Heterocyclic vs. Aromatic Substituents : The furan-2-ylmethyl group in the target compound may improve solubility and π-π stacking interactions compared to purely aromatic substituents (e.g., benzyl or CF3-phenyl groups) .
Pharmacological Activity Comparisons
  • Anti-Exudative Activity: Derivatives with furan substituents, such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide, demonstrated significant anti-exudative effects (comparable to diclofenac sodium at 10 mg/kg), suggesting the furan moiety’s role in modulating inflammation .
  • Antimicrobial Activity : Chlorinated analogues (e.g., 5e) showed moderate antibacterial activity, while fluorinated derivatives (e.g., 5j) exhibited broader efficacy, likely due to enhanced cell membrane penetration .
Physicochemical Properties
  • Melting Points: Fluorinated compounds (5j: 138–140°C) generally have higher melting points than non-fluorinated analogues (5h: 133–135°C), reflecting stronger intermolecular interactions (e.g., dipole-dipole, van der Waals) .
  • Synthetic Yields : Benzylthio-substituted derivatives (e.g., 5h: 88% yield) are synthesized more efficiently than ethylthio or methylthio variants, possibly due to steric and electronic effects during cyclization .

Biological Activity

The compound 2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide is a derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific thiadiazole derivative, focusing on its potential as an antibacterial and anticancer agent.

Chemical Structure

The compound's structure can be represented as follows:

C13H13FN4O2S\text{C}_{13}\text{H}_{13}\text{F}\text{N}_4\text{O}_2\text{S}

This structure includes a thiadiazole ring, a furan moiety, and an acetamido group, which contribute to its biological properties.

Antibacterial Activity

  • Mechanism of Action : Thiadiazole derivatives have been shown to exhibit antibacterial properties by inhibiting the growth of various bacterial strains. The presence of the thiadiazole ring enhances the interaction with bacterial enzymes and cellular structures.
  • Research Findings :
    • A study reported that certain thiadiazole derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The compound's structural features play a crucial role in its efficacy against these pathogens .
    • In vitro tests indicated that derivatives similar to the compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Anticancer Activity

  • Cytotoxicity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Thiadiazoles are recognized for their ability to induce apoptosis in cancer cells.
  • Case Studies :
    • A review highlighted that several 1,3,4-thiadiazole derivatives exhibited IC50 values in the range of 0.74–10.0 μg/mL against human cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer) .
    • Specifically, derivatives with similar structures have shown selective toxicity towards cancer cells while sparing normal cells, which is a desirable trait in anticancer drug development .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is closely related to their chemical structure. Key findings include:

  • The presence of electron-withdrawing groups (such as fluorine) enhances the compound's potency against cancer cells.
  • Modifications on the thiadiazole ring and substituents can significantly alter the pharmacological profile, suggesting that careful design can optimize therapeutic effects .

Data Table: Biological Activity Summary

Activity TypeTest Organisms/Cell LinesIC50/Minimum Inhibitory ConcentrationReference
AntibacterialS. aureus, E. coliNot specified
AnticancerHCT1163.29 μg/mL
AnticancerH46010 μg/mL
AnticancerMCF-70.28 μg/mL

Q & A

Q. What synthetic methodologies are established for preparing this thiadiazole-acetamide derivative?

The compound is synthesized via sequential nucleophilic substitution and amide coupling. A representative protocol involves reacting 5-amino-1,3,4-thiadiazole-2-thiol with 2-(4-fluorophenyl)acetyl chloride to form the thiadiazol-2-ylsulfanyl intermediate, followed by coupling with furfurylamine using carbodiimide-based activation (e.g., EDCI/HOBt). Yields are optimized by controlling reaction temperature (0–5°C for acylation) and solvent polarity (e.g., DMF for amide bond formation) . Key Data :

  • Intermediate characterization: 1H^1H NMR (CDCl3_3) δ 7.00–7.42 (aromatic protons), 3.99 (s, CH2_2) .
  • Final product purity: ≥95% by HPLC (C18 column, acetonitrile/water gradient) .

Q. What spectroscopic techniques are used to characterize this compound?

Structural validation relies on:

  • 1H^1H and 13C^{13}C NMR : Peaks at δ 12.05–12.66 ppm (amide NH), 3.80 ppm (furan CH2_2), and 7.16–7.36 ppm (aromatic protons) confirm functional groups .
  • Mass spectrometry : High-resolution ESI-MS identifies [M+H]+^+ ions with <2 ppm error .
  • FT-IR : Stretching vibrations at 1670–1690 cm1^{-1} (C=O), 1540–1560 cm1^{-1} (C-N), and 1240–1260 cm1^{-1} (C-F) .

Q. How is the compound’s purity and stability assessed during storage?

Purity is quantified via reverse-phase HPLC, while stability is evaluated under accelerated conditions (40°C/75% RH for 4 weeks). Degradation products (e.g., hydrolyzed amides) are monitored using LC-MS .

Advanced Research Questions

Q. What crystallographic insights exist for related thiadiazole-acetamide structures?

X-ray diffraction studies of analogous compounds reveal planar thiadiazole cores with dihedral angles of 5–15° between the fluorophenyl and thiadiazole rings. Intermolecular interactions (e.g., C–H⋯O hydrogen bonds) stabilize crystal packing, as modeled using SHELX software . Structural Parameters :

  • Bond lengths: C–S (1.68–1.72 Å), C=O (1.21–1.23 Å) .
  • Torsion angles: Thiadiazole-sulfanyl linkage at 170–175° .

Q. How can computational modeling predict this compound’s pharmacokinetic properties?

Molecular dynamics simulations (AMBER/CHARMM force fields) and DFT calculations (B3LYP/6-31G*) predict:

  • LogP : ~2.8 (moderate lipophilicity) .
  • Solubility : ~61.3 µg/mL in aqueous buffer (pH 7.4) .
  • Protein binding : Docking studies with human serum albumin (PDB: 1AO6) suggest binding affinity via hydrophobic and π-π interactions .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

Discrepancies in IC50_{50} values (e.g., antimicrobial vs. anticancer assays) are addressed by:

  • Dose-response normalization : Adjusting for cell line viability (MTT assay) and efflux pump activity .
  • SAR analysis : Substituting the furanmethyl group with bulkier moieties (e.g., benzyl) reduces potency, highlighting steric constraints .

Q. What experimental designs optimize this compound’s bioactivity profiling?

  • In vitro screens : Use 3D tumor spheroids for anticancer activity (72-hour exposure, IC50_{50} determination) .
  • Target identification : Competitive binding assays with 19F^{19}F-NMR or SPR to map interactions with glutaminase or kinase targets .

Methodological Notes

  • Contradictions : Variability in reported yields (63–91%) for similar derivatives underscores the need for rigorous reaction condition standardization (e.g., anhydrous solvents, inert atmosphere) .
  • Advanced Tools : SHELXL refinement () and PubChem computational pipelines () are critical for structural validation.

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